molecular formula C8H11ClN2O B12822221 (3-Chloro-2-methoxybenzyl)hydrazine

(3-Chloro-2-methoxybenzyl)hydrazine

Cat. No.: B12822221
M. Wt: 186.64 g/mol
InChI Key: QDOCBPDBNCWTKZ-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a benzyl group substituted with a chlorine atom at the third position and a methoxy group at the second position, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxybenzyl)hydrazine typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxybenzyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3-Chloro-2-methoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)hydrazine hydrochloride
  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
  • (4-Chloro-2-ethylphenyl)amine hydrochloride

Uniqueness

(3-Chloro-2-methoxybenzyl)hydrazine is unique due to the specific positioning of the chlorine and methoxy groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3-chloro-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-6(5-11-10)3-2-4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

QDOCBPDBNCWTKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)CNN

Origin of Product

United States

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